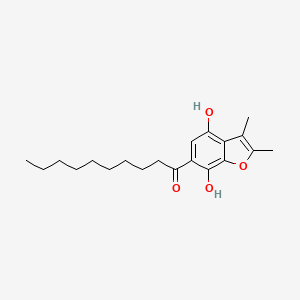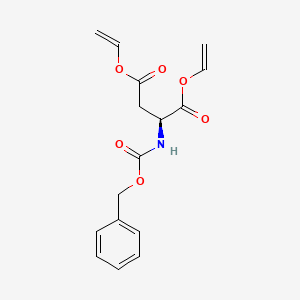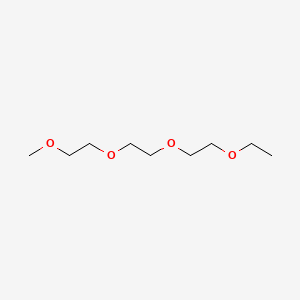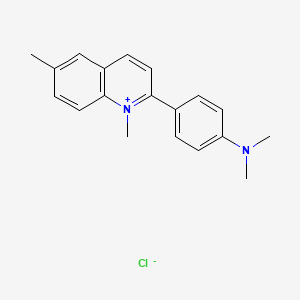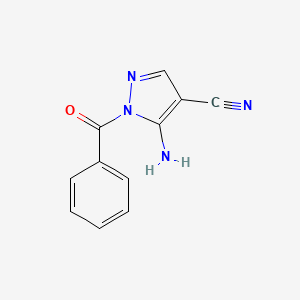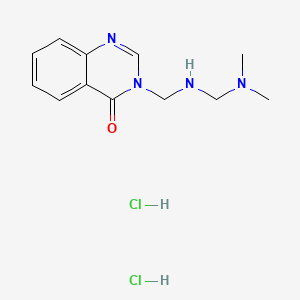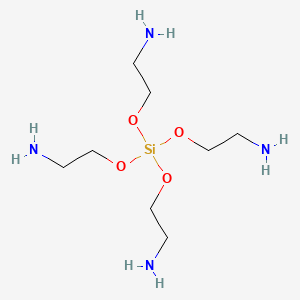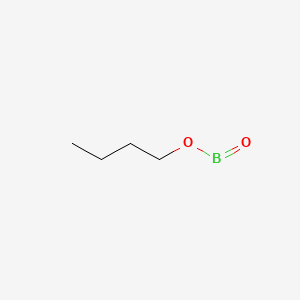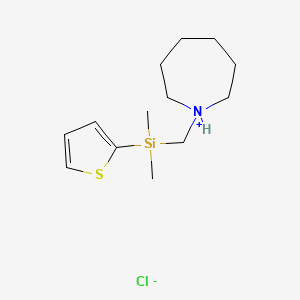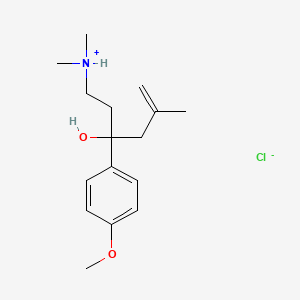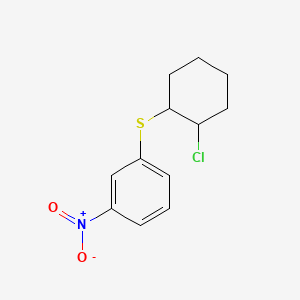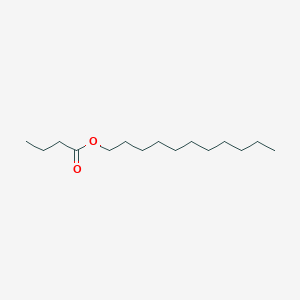
Undecyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyl butyrate, also known as butanoic acid undecyl ester, is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of butanoic acid and undecanol. This compound is known for its fruity odor and is used in various applications, including fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecyl butyrate can be synthesized through the esterification reaction between butanoic acid and undecanol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to ensure high yield and purity of the ester. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Undecyl butyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanoic acid and undecanol.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Alcohols or other reduced forms of the ester.
Scientific Research Applications
Undecyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, including its role in cell signaling and metabolism.
Medicine: Explored for its potential therapeutic properties, including its use as a fragrance in medicinal formulations.
Industry: Widely used in the fragrance and flavor industry due to its pleasant fruity odor
Mechanism of Action
The mechanism of action of undecyl butyrate involves its interaction with various molecular targets and pathways. In biological systems, it can modulate cell signaling pathways and influence metabolic processes. The ester can also interact with enzymes and receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Butyl butyrate: Another ester with a fruity odor, used in similar applications.
Ethyl butyrate: Known for its pineapple-like odor, used in flavorings and fragrances.
Methyl butyrate: Has a fruity odor and is used in perfumes and flavorings
Uniqueness of Undecyl Butyrate
This compound stands out due to its longer carbon chain, which imparts unique physical and chemical properties. Its higher molecular weight and distinct odor profile make it suitable for specific applications where other esters may not be as effective .
Properties
CAS No. |
5461-02-9 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
undecyl butanoate |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-14-17-15(16)13-4-2/h3-14H2,1-2H3 |
InChI Key |
DPMDQRRFSVRUMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


